4-(4-Bromophenoxy)tetrahydro-2H-pyran

Descripción general

Descripción

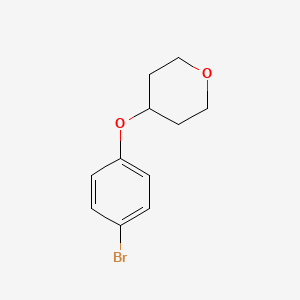

4-(4-Bromophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that serves as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring via an ether linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions[2][2]. The reaction proceeds through the formation of an ether bond between the bromophenyl group and the tetrahydropyran ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include phenols and quinones.

Reduction: Products include hydrogenated derivatives.

Aplicaciones Científicas De Investigación

4-(4-Bromophenoxy)tetrahydro-2H-pyran is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenoxy)tetrahydro-2H-pyran involves its interaction with molecular targets through its bromophenyl and tetrahydropyran moieties. The bromine atom can participate in halogen bonding, while the ether linkage can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its role in various chemical and biological processes .

Comparación Con Compuestos Similares

- 4-(4-Chlorophenoxy)tetrahydro-2H-pyran

- 4-(4-Fluorophenoxy)tetrahydro-2H-pyran

- 4-(4-Iodophenoxy)tetrahydro-2H-pyran

Comparison: 4-(4-Bromophenoxy)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Actividad Biológica

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound, alongside data tables summarizing key findings.

Chemical Structure and Properties

- Molecular Formula : C13H13BrO2

- Molecular Weight : 257.13 g/mol

- CAS Number : 215453-84-2

- Structure : The compound features a bromophenoxy group attached to a tetrahydropyran ring, which is significant for its biological interactions.

This compound exhibits its biological activity primarily through the inhibition of phosphodiesterase (PDE) enzymes. PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for various cellular signaling pathways. Inhibition of these enzymes can lead to enhanced signaling through these pathways, influencing processes such as inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines. These include:

- TNF-alpha

- IL-12

- IL-23

Such inhibition suggests potential therapeutic applications in inflammatory diseases, including psoriasis and atopic dermatitis .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study investigating the anti-inflammatory properties of phenoxy compounds found that this compound significantly reduced the levels of pro-inflammatory cytokines in cultured human keratinocytes. This suggests its potential use in treating skin conditions characterized by excessive inflammation . -

Pharmacological Profiling :

Research has focused on the pharmacological profiling of various brominated phenoxy compounds, including this compound. The compound was shown to exhibit selectivity towards specific PDE isoforms, making it a candidate for targeted therapies in respiratory diseases such as asthma . -

Therapeutic Applications :

The compound's ability to modulate immune responses positions it as a potential therapeutic agent for conditions like psoriasis and chronic inflammatory diseases. Its mechanism involving PDE inhibition aligns with current treatment strategies that target inflammatory pathways .

Propiedades

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.